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Boc-Tyr(Bzl)-aldehyde

Cat. No.: B1279063
M. Wt: 355.4 g/mol
InChI Key: SLSOSKGFUOFMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Alpha-Amino Aldehydes in Advanced Organic Synthesis

Alpha-amino aldehydes are a class of organic compounds characterized by an aldehyde functional group and an amino group on the adjacent carbon atom. They are considered powerful intermediates in stereocontrolled organic synthesis due to their ready availability in chiral forms and their synthetic versatility. colab.ws The aldehyde group is highly susceptible to nucleophilic attack, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the assembly of complex molecular architectures.

However, the inherent reactivity of α-amino aldehydes also renders them unstable, as they are prone to racemization and self-condensation. jst.go.jp This instability necessitates the use of protecting groups for the amine functionality, such as the tert-butyloxycarbonyl (Boc) group, which enhances their stability and solubility, making them amenable to a wider range of reaction conditions. mtu.edu These protected aldehydes are crucial for synthesizing a variety of important structures, including amino alcohols, various nitrogen-containing heterocycles, and peptidomimetics. colab.wsresearchgate.net

Contextual Role of Boc-Tyr(Bzl)-aldehyde in Peptide and Natural Product Chemistry

This compound, specifically, plays a significant role as a precursor in the synthesis of modified peptides and complex natural products. The tyrosine side chain, protected by a benzyl (B1604629) (Bzl) group, and the Boc-protected amine allow for its incorporation into peptide chains using standard synthetic methodologies. The aldehyde functionality at the C-terminus is particularly valuable as it can act as an electrophile, mimicking the transition state of substrate binding to certain enzymes.

This property has been effectively exploited in the development of potent enzyme inhibitors. For instance, peptide aldehydes are a well-established class of inhibitors for various proteases, including cysteine proteases and the main protease of the SARS coronavirus (SARS-CoV Mpro). researchgate.netnih.gov Research into inhibitors for the 20S proteasome, a key target in cancer therapy, has led to the synthesis of peptide aldehydes derived from Boc-Tyr(Bzl)-OH, the direct precursor to this compound. One such example is Boc-L-Tyr(OBn)-L-Leu-L-Leucinal, which has been synthesized and studied for its inhibitory activity. mdpi.com The aldehyde group in these molecules often forms a covalent, yet reversible, bond with a key amino acid residue in the enzyme's active site, leading to potent inhibition. nih.gov

While its application is prominent in the synthesis of peptidomimetics and protease inhibitors, the use of this compound as a building block can, in principle, be extended to the total synthesis of natural products containing a tyrosine-derived fragment.

Historical Perspectives on Protected Amino Acid Aldehyde Utilization in Chemical Synthesis

The use of protected amino acids has a rich history, deeply intertwined with the development of peptide synthesis. The pioneering work of R.B. Merrifield in the early 1960s on solid-phase peptide synthesis (SPPS) revolutionized the field and led to his Nobel Prize in Chemistry in 1984. A classical approach to SPPS involves the use of the Boc protecting group for the α-amino group, often in combination with benzyl-based protecting groups for the amino acid side chains, a strategy known as the Boc/Bzl method. seplite.com This strategy is valued for the stability of the protected amino acids and the reliable deprotection methods. seplite.com

The synthesis of α-amino aldehydes from their corresponding protected amino acids has been a subject of extensive research. Early methods focused on the reduction of protected amino acid esters or other derivatives. jst.go.jp Over the years, a variety of methods have been developed to access these valuable intermediates with high enantiopurity, including the oxidation of the corresponding protected amino alcohols. nih.gov These advancements have been crucial in making compounds like this compound readily accessible for their use in complex synthetic endeavors. The development of robust protocols for creating peptide aldehydes, including those based on Boc-protected intermediates, continues to be an active area of research, driven by their potential as therapeutic agents. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 82689-15-4 biosynth.com
Molecular Formula C₂₁H₂₅NO₄ biosynth.com
Molecular Weight 355.43 g/mol biosynth.com
Appearance White to off-white powder
Purity ≥95%

This data is compiled from publicly available information from chemical suppliers.

Table 2: Common Synthetic Methods for α-Amino Aldehydes

Method Description Key Reagents Reference
Oxidation of Amino Alcohols The corresponding N-protected amino alcohol is oxidized to the aldehyde. Dess-Martin periodinane, Pyridinium (B92312) dichromate (PDC) nih.gov
Reduction of Activated Carboxylic Acids N-protected amino acid is converted to an activated form (e.g., ester, Weinreb amide) which is then reduced. Diisobutylaluminium hydride (DIBAL-H) jst.go.jp
Strecker Synthesis A classical method involving the reaction of an aldehyde, ammonia, and cyanide to form an α-amino nitrile, which is then hydrolyzed. Aldehyde, NH₃, KCN/HCN libretexts.org

| Gabriel Synthesis | Involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis. | Potassium phthalimide, α-halo ester | libretexts.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO4 B1279063 Boc-Tyr(Bzl)-aldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

tert-butyl N-[1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24)

InChI Key

SLSOSKGFUOFMCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O

sequence

X

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of Boc Tyr Bzl Aldehyde

Synthetic Routes from Boc-Tyr(Bzl)-OH Precursors

The primary strategies for synthesizing Boc-Tyr(Bzl)-aldehyde begin with the readily available N-protected amino acid, Boc-Tyr(Bzl)-OH. These methods typically involve either the controlled reduction of an activated carboxylic acid derivative or the precise oxidation of the corresponding amino alcohol.

A reliable method for producing aldehydes from carboxylic acids without over-reduction to the alcohol is through the use of specific, stable intermediates. The Weinreb amide, an N-methoxy-N-methylamide, is a particularly effective derivative. The synthesis of this compound via this route involves two main steps:

Formation of the Weinreb Amide: The precursor, Boc-Tyr(Bzl)-OH, is first activated and then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent (like EDC) and a base (like N-methylmorpholine or triethylamine) to form the Boc-Tyr(Bzl)-Weinreb amide. This intermediate is stable to many reagents but is readily cleaved by organometallic reductants.

Reduction to the Aldehyde: The purified Weinreb amide is then subjected to reduction. A key advantage of this method is that the N-methoxy-N-methylamide forms a stable chelated intermediate with metal hydrides, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). This intermediate collapses to the aldehyde upon aqueous workup and resists further reduction to the alcohol. csbsju.edu Using LiAlH₄ at low temperatures, like -78°C, is a common practice to ensure controlled reduction. csbsju.edu

The reduction of activated esters to aldehydes is another viable, though often less controlled, pathway.

Table 1: Example Reaction Scheme for Weinreb Amide Reduction

Step Reactants Reagents Key Conditions Product
1. Amide Formation Boc-Tyr(Bzl)-OH, N,O-Dimethylhydroxylamine Coupling agents (e.g., EDC, HOBt), Base (e.g., NMM) Anhydrous solvent (e.g., DCM), Room Temperature Boc-Tyr(Bzl)-N(OCH₃)CH₃
2. Reduction Boc-Tyr(Bzl)-N(OCH₃)CH₃ Lithium aluminum hydride (LiAlH₄) Anhydrous THF, -78°C to 0°C This compound

An alternative and widely used strategy involves a two-step process starting from the carboxylic acid: reduction to the corresponding amino alcohol, followed by oxidation to the aldehyde.

Formation of Boc-Tyr(Bzl)-ol: The starting material, Boc-Tyr(Bzl)-OH, is first reduced to its corresponding primary alcohol, Boc-Tyr(Bzl)-ol. This reduction is typically achieved using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or by converting the acid to a mixed anhydride (B1165640) followed by reduction with sodium borohydride (B1222165) (NaBH₄).

Oxidation to the Aldehyde: The resulting amino alcohol is then oxidized to this compound. This step must be performed under mild conditions to avoid over-oxidation to the carboxylic acid and to prevent racemization. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that is highly effective for this transformation. nih.gov It operates under neutral, room-temperature conditions and is known for its high efficiency and chemoselectivity. nih.gov Swern oxidation and the use of other reagents like pyridinium (B92312) chlorochromate (PCC) are also possible but can present challenges related to toxic byproducts and harsh reaction conditions. The use of DMP is often preferred as it is considered a racemization-free oxidation method. nih.gov

Table 2: Example Reaction Scheme for Amino Alcohol Oxidation

Step Reactant Reagent Key Conditions Product
1. Alcohol Formation Boc-Tyr(Bzl)-OH Borane-THF complex (BH₃·THF) Anhydrous THF, 0°C to Room Temperature Boc-Tyr(Bzl)-ol
2. Oxidation Boc-Tyr(Bzl)-ol Dess-Martin Periodinane (DMP) Anhydrous DCM, Room Temperature This compound

Considerations for Stereochemical Integrity and Racemization Prevention

A paramount concern in the synthesis of α-amino aldehydes is the preservation of the stereocenter at the α-carbon. The α-proton is acidic and susceptible to epimerization under both basic and, to a lesser extent, acidic conditions, especially when the carboxyl group is activated. highfine.com

Racemization can occur through two primary mechanisms: direct enolization via abstraction of the α-proton, or through the formation of an oxazolone (B7731731) intermediate when the N-protecting group is a urethane (B1682113) (like Boc) and the carboxyl group is activated. highfine.com Several factors influence the rate of racemization:

Base: The strength and steric hindrance of the base used during coupling reactions can significantly impact racemization. highfine.com Sterically hindered bases like 2,4,6-collidine are sometimes preferred over less hindered bases like N,N-diisopropylethylamine (DIEA). highfine.com

Coupling Reagents and Additives: The choice of coupling reagent during the formation of intermediates like Weinreb amides is critical. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used with carbodiimides (e.g., EDC, DIC) to suppress racemization by forming less reactive, more stable activated esters. highfine.compeptide.com

Protecting Groups: While the Boc protecting group is standard, its electronic nature influences the acidity of the α-proton. The choice of protecting group is a key consideration in multi-step peptide syntheses where racemization is a cumulative problem. nih.gov

Oxidation Method: As noted, certain oxidation methods are superior for maintaining stereochemical integrity. The oxidation of amino alcohols with Dess-Martin periodinane is reported to be a racemization-free method, making it a highly advantageous route for producing enantiomerically pure amino aldehydes. nih.gov

Novel Synthetic Approaches and Methodological Advancements

While the core methods of reduction and oxidation remain staples, research continues to refine these processes for greater efficiency, scalability, and applicability, particularly in library synthesis.

One significant methodological advancement is the adaptation of these synthetic routes to solid-phase synthesis. nih.gov For example, an amino aldehyde can be immobilized on a resin, allowing for the subsequent construction of a peptide chain. In one approach, a protected amino aldehyde, synthesized via a racemization-free oxidation with DMP, is attached to a threonyl resin as an oxazolidine (B1195125). nih.gov The ring nitrogen is then protected, and standard Fmoc-based solid-phase peptide synthesis can be performed. nih.gov This strategy enables the efficient parallel synthesis of peptide aldehyde libraries, which are crucial for screening protease inhibitors. nih.gov

Another area of development involves chemoselective protocols. For instance, novel methods for the mono-selective reductive amination of symmetrical dialdehydes have been developed, showcasing advanced strategies for controlling reactivity that could be adapted to related transformations. korea.ac.kr These approaches, often utilizing specific catalysts or silane-based reducing agents, highlight a trend towards more precise and efficient synthetic protocols that minimize protection-deprotection steps. korea.ac.kr

Chemical Reactivity and Derivatization Strategies of Boc Tyr Bzl Aldehyde

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of Boc-Tyr(Bzl)-aldehyde is electrophilic and susceptible to attack by various nucleophiles. libretexts.org This fundamental reactivity forms the basis of numerous addition and condensation reactions.

In a typical nucleophilic addition, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of this intermediate yields an alcohol. libretexts.orgyoutube.com The reactivity of the aldehyde can be influenced by steric and electronic factors. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions because they are less sterically hindered. libretexts.org Aromatic aldehydes can be less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. libretexts.org

Condensation reactions involve the initial nucleophilic addition followed by the elimination of a small molecule, often water. These reactions are crucial for forming new carbon-carbon and carbon-heteroatom bonds.

Reductive Amination Reactions and Pseudopeptide Formation

Reductive amination is a powerful method for the synthesis of amines from aldehydes and ketones. youtube.comorganic-chemistry.org This reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of this compound with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. youtube.commasterorganicchemistry.com This process is highly valuable for the creation of pseudopeptides, where the native peptide bond is replaced by a different linkage.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comnih.gov

Formation of Secondary Amines and Backbone Modifications

A significant application of reductive amination of this compound is the synthesis of N-substituted amino acids, leading to backbone-modified peptides. By reacting the aldehyde with a primary amine, a secondary amine linkage is formed, introducing a modification into the peptide chain. wikipedia.org

One-pot tandem direct reductive amination/N-Boc protection procedures have been developed to efficiently synthesize N-Boc protected secondary amines. nih.gov This method addresses common side reactions like overalkylation, which leads to tertiary amines, and is applicable to a wide range of aldehydes and primary amines. nih.gov The process typically involves reacting the aldehyde and amine, followed by the addition of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) to trap the newly formed secondary amine, and then reduction with a reagent like sodium triacetoxyborohydride (STAB). nih.gov

Table 1: Tandem Reductive Amination/N-Boc Protection

Aldehyde Amine Product Yield

This table illustrates a representative example of the tandem reductive amination/N-Boc protection strategy, highlighting its efficiency in producing N-Boc protected secondary amines in high yields. nih.gov

Cyclization Reactions: Intramolecular and Intermolecular Pathways

The reactivity of this compound facilitates various cyclization reactions, providing access to a diverse range of heterocyclic structures. These reactions can proceed through either intramolecular or intermolecular pathways.

Pictet-Spengler Reactions and Heterocycle Formation

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline derivatives. wikipedia.orgnumberanalytics.com The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure. wikipedia.orgdepaul.edu The driving force for the cyclization is the formation of a stable iminium ion intermediate. wikipedia.orgdepaul.edu

In the context of this compound, this reaction can be employed to construct complex heterocyclic scaffolds. For instance, a Pictet-Spengler ligation has been developed for the site-specific chemical modification of proteins. nih.gov This method utilizes the reaction between an aldehyde and a tryptamine (B22526) derivative to form a stable oxacarboline product. nih.gov While the traditional Pictet-Spengler reaction can be slow under physiological conditions, modifications such as the formation of an N-acyliminium ion can accelerate the reaction, allowing it to proceed under milder conditions with good yields. wikipedia.orgnih.gov

The efficiency of the Pictet-Spengler reaction is influenced by factors such as temperature, solvent, and the nature of the catalyst. numberanalytics.com While acidic conditions are traditionally used, the reaction can also proceed in aprotic media, sometimes without an acid catalyst, leading to higher yields. wikipedia.org

Oxazolidine (B1195125) and Oxazinane Masking Strategies

The aldehyde group of this compound can be reversibly protected or "masked" through the formation of oxazolidine or oxazinane rings. This strategy is particularly useful in multi-step syntheses where the aldehyde needs to be unreactive during certain transformations. The formation of these heterocyclic rings involves the reaction of the aldehyde with a 1,2- or 1,3-amino alcohol. The resulting oxazolidine or oxazinane is stable under various conditions but can be readily hydrolyzed back to the aldehyde when needed. This masking strategy allows for selective manipulations of other functional groups within the molecule.

Catalytic Transformations Involving the Aldehyde Moiety

The aldehyde group of this compound can participate in various catalytic transformations to afford a range of functionalized products. These reactions often leverage the unique reactivity of the carbonyl group under the influence of a catalyst.

For example, aldehydes can act as photoinitiators in certain chemical transformations. beilstein-journals.org Upon excitation with light, an aldehyde can be promoted to an excited state, which can then initiate a subsequent reaction, such as a radical process. beilstein-journals.org

Furthermore, catalytic systems can be employed to achieve selective transformations of the aldehyde in the presence of other functional groups. For instance, certain metal catalysts can facilitate the reductive amination of aldehydes with high chemoselectivity. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for controlling the outcome of these transformations.

Asymmetric Carbon-Carbon Bond Formations (e.g., Aza-Benzoin Reactions)

The aldehyde functionality of this compound serves as a key electrophilic center for carbon-carbon bond-forming reactions. Among these, the N-heterocyclic carbene (NHC)-catalyzed aza-Benzoin reaction is a powerful method for the synthesis of α-amino ketones, which are valuable precursors for 1,2-amino alcohols and other medicinally important scaffolds. researchgate.netmdpi.com The aza-Benzoin condensation involves the coupling of an aldehyde with an activated imine. mdpi.com

While specific studies employing this compound in aza-Benzoin reactions are not extensively documented in the literature, the established reactivity of other aliphatic aldehydes in these transformations provides a strong indication of its potential. nih.govnih.gov In a typical reaction, a chiral NHC catalyst would be employed to facilitate the enantioselective addition of the aldehyde to an N-Boc protected imine. nih.govnih.gov The general mechanism involves the formation of a nucleophilic Breslow intermediate from the NHC and the aldehyde, which then attacks the imine. mdpi.com

The reaction's success with aliphatic aldehydes suggests that this compound would be a suitable substrate, leading to the formation of a chiral α-amino ketone. The reaction conditions are generally mild, often conducted at low temperatures to enhance enantioselectivity. nih.gov

Table 1: Representative Examples of NHC-Catalyzed Asymmetric Cross Aza-Benzoin Reactions with Aliphatic Aldehydes

AldehydeImineCatalystBaseSolventTemp (°C)Yield (%)ee (%)
IsovaleraldehydeN-Boc-p-anisidine imineChiral Triazolium SaltKHMDSToluene-209598
3-PhenylpropanalN-Boc-p-anisidine imineChiral Triazolium SaltKHMDSToluene-208897
CyclohexanecarboxaldehydeN-Boc-p-anisidine imineChiral Triazolium SaltKHMDSToluene-209196

This table presents data for analogous aliphatic aldehydes to illustrate the potential of this compound in this reaction. Data is derived from studies on the asymmetric aza-Benzoin reaction. nih.gov

Pyrrole (B145914) Synthesis and Other Heteroaromatic Annulations

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a nucleophilic precursor at the α-position after deprotection, makes it a valuable substrate for the synthesis of heterocyclic compounds. A notable application is in the construction of substituted pyrroles.

A general and efficient method for the synthesis of pyrroles involves the reaction of lithium enolates of ketones with N-Boc-α-amino aldehydes. acs.org This reaction proceeds through an aldol-type addition to form an intermediate that, upon treatment with acid, cyclizes and dehydrates to afford the pyrrole ring. acs.org This strategy allows for the incorporation of a wide variety of substituents at multiple positions of the pyrrole ring, depending on the choice of the ketone and the α-amino aldehyde. acs.org

For this compound, this would involve its reaction with the lithium enolate of a ketone, followed by acid-catalyzed cyclization. The resulting pyrrole would bear the protected tyrosine side chain at the 2-position.

Table 2: Synthesis of Pyrroles from N-Boc-α-Amino Aldehydes and Ketones

N-Boc-α-Amino AldehydeKetoneProductYield (%)
Boc-AlaninalAcetone2-Methyl-5-(p-methoxybenzyl)pyrrole75
Boc-Valinal3-Pentanone2-Isopropyl-3,4-dimethylpyrrole82
Boc-PhenylalaninalAcetophenone2-Benzyl-5-phenylpyrrole78

This table illustrates the scope of the pyrrole synthesis with various N-Boc-α-amino aldehydes and ketones, suggesting the applicability of this method to this compound. Data is based on a general method for pyrrole synthesis from N-Boc-α-amino aldehydes. acs.org

Functional Group Interconversions and Derivatization for Conjugation

The aldehyde group of this compound is a versatile handle for various functional group interconversions, enabling its derivatization for applications such as bioconjugation. The ability to modify this functionality, along with the protected amino and phenolic groups, allows for the tailored design of complex biomolecules.

One common transformation is the reduction of the aldehyde to a primary alcohol. This can be achieved with high selectivity using reducing agents such as sodium borohydride (B1222165). The resulting N-Boc-Tyr(Bzl)-ol can then be further functionalized. For instance, the hydroxyl group can be converted into a leaving group for nucleophilic substitution or used in esterification reactions.

For conjugation purposes, the aldehyde can be directly utilized to form stable linkages with molecules bearing specific functional groups. For example, reaction with hydrazide-modified molecules can yield hydrazones. More advanced bioconjugation strategies can also be employed. For instance, the aldehyde can react with compounds containing an aminooxy group to form a stable oxime linkage, a reaction widely used in chemical biology for its high chemoselectivity and stability. nih.gov

Furthermore, the Boc and benzyl (B1604629) protecting groups can be selectively removed to unmask the primary amine and the phenol (B47542), respectively. The free amine can be acylated or alkylated, while the phenol offers a site for etherification or the introduction of other functionalities. The interconversion of the amine to a carboxylic acid via reaction with anhydrides like succinic anhydride (B1165640) is another strategy to introduce a new reactive handle for conjugation. biosyn.com

Table 3: Potential Functional Group Interconversions and Derivatizations of this compound for Conjugation

Starting Functional GroupReagent(s)Resulting Functional GroupPotential Application
AldehydeNaBH₄Primary AlcoholFurther functionalization (e.g., esterification)
AldehydeHydrazine derivativeHydrazoneConjugation
AldehydeAminooxy derivativeOximeBioconjugation
Boc-protected AmineTFA or HClPrimary AmineAcylation, alkylation, conjugation
Benzyl-protected PhenolH₂, Pd/CPhenolEtherification, labeling
Primary Amine (after deprotection)Succinic anhydrideCarboxylic AcidAmide bond formation

Applications of Boc Tyr Bzl Aldehyde in Advanced Molecular Construction

Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetic Design

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern bioorganic chemistry, enabling the stepwise assembly of amino acids into peptides on an insoluble resin support. rsc.org Boc-Tyr(Bzl)-aldehyde and its parent amino acid, Boc-Tyr(Bzl)-OH, are key reagents within the Boc/Bzl protection strategy of SPPS. seplite.compeptide.compeptide.com

Incorporation into Linear Peptide Sequences (Boc-Strategy)

The Boc/Bzl strategy is a classical method in SPPS where the α-amino group is temporarily protected by the acid-labile tert-butoxycarbonyl (Boc) group, and side chains are more permanently protected with benzyl-based groups. seplite.compeptide.compeptide.com The Boc group is readily removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl (B1604629) ether of the tyrosine side chain requires stronger acids, such as hydrofluoric acid (HF), for cleavage. peptide.compeptide.com

Boc-Tyr(Bzl)-OH, the carboxylic acid precursor to the aldehyde, is directly incorporated into growing peptide chains. sigmaaldrich.compeptide.comsigmaaldrich.comiris-biotech.depeptide.com The synthesis involves anchoring the C-terminal amino acid to a resin, followed by cycles of Boc deprotection, neutralization, and coupling of the next Boc-protected amino acid. peptide.com Although largely superseded by the Fmoc strategy for many applications, the Boc/Bzl method remains relevant, particularly for the synthesis of specific peptide structures and when established protocols necessitate its use. seplite.comiris-biotech.de One consideration with Boc-Tyr(Bzl)-OH is the potential for migration of the benzyl group from the oxygen to the tyrosine ring under the repeated acidic conditions of Boc deprotection, especially in the synthesis of long peptides. peptide.com To mitigate this, derivatives with more acid-stable protecting groups, such as Boc-Tyr(2-Br-Z)-OH, are sometimes employed. peptide.com

AttributeDescriptionReferences
Protecting Group Strategy Boc (tert-butoxycarbonyl) for Nα-amino group; Benzyl (Bzl) ether for tyrosine side chain. seplite.compeptide.compeptide.com
Deprotection Conditions Boc group: Moderate acid (e.g., TFA). Bzl group: Strong acid (e.g., HF). peptide.compeptide.com
Application Stepwise synthesis of linear peptides on a solid support. sigmaaldrich.compeptide.comsigmaaldrich.com
Precursor Compound Boc-Tyr(Bzl)-OH sigmaaldrich.compeptide.comsigmaaldrich.comiris-biotech.depeptide.com
Potential Side Reaction Benzyl group migration on the tyrosine ring. peptide.com

Design and Synthesis of Modified Peptide Backbones

The aldehyde functionality of this compound allows for its use in creating modified peptide backbones through reductive amination. This reaction forms a stable, non-peptidic -CH₂-NH- linkage, which can be used to create peptide analogs with altered conformational properties and resistance to enzymatic degradation. google.com For instance, a protected amino aldehyde like Boc-D-Trp aldehyde can be reacted with a resin-bound peptide's deprotected N-terminus in the presence of a reducing agent like sodium cyanoborohydride. google.comepo.org This strategy allows for the site-specific incorporation of a reduced amide bond surrogate.

A general method involves synthesizing a protected peptide on a resin, removing the N-terminal Boc group, and then reacting the free amine with an amino aldehyde such as Boc-valinal. nih.gov This creates a secondary amine on the resin, which can be further modified or extended. This approach provides a powerful tool for generating peptidomimetics with diverse structures and biological activities.

Macrocyclization of Peptides and Peptide Conjugates

Macrocyclization is a key strategy for constraining peptide conformation, which can lead to enhanced biological activity and stability. This compound's parent amino acid, Boc-Tyr(Bzl)-OH, can be incorporated into linear peptide precursors destined for cyclization. rsc.org After assembly of the linear peptide, often using a combination of solution-phase and solid-phase techniques, deprotection of the terminal groups and side chains allows for head-to-tail or side-chain-to-side-chain cyclization.

Furthermore, a novel method for creating backbone-to-backbone cyclized peptides utilizes amino aldehydes. In one example, a model peptide containing Tyr(2BrZ) was synthesized using the Boc/benzyl strategy. nih.gov Reductive alkylation with an amino aldehyde was performed to introduce secondary amines into the peptide backbone, which were then further functionalized with thiol-containing moieties. nih.gov Subsequent intramolecular oxidation of the thiols resulted in a backbone-to-backbone cyclized peptide. nih.gov This demonstrates the utility of aldehyde-mediated modifications in generating complex, constrained peptide architectures.

Synthesis of Peptide Aldehyde Libraries for Chemical Biology

Peptide aldehydes are an important class of compounds in chemical biology, often acting as reversible inhibitors of proteases by mimicking the transition state of substrate hydrolysis. nih.govresearchgate.net The development of efficient methods for the solid-phase synthesis of peptide aldehyde libraries is crucial for drug discovery and the study of enzyme function. nih.govnih.gov

A robust method for synthesizing peptide aldehyde libraries utilizes an N-Boc-protected oxazolidine (B1195125) linker on a solid support. nih.gov In this approach, a protected amino acid aldehyde is first immobilized on a threonyl resin as an oxazolidine. nih.govnih.gov The oxazolidine nitrogen is then protected with a Boc group, which stabilizes the linker for subsequent peptide synthesis steps using the Fmoc strategy. nih.gov This method has been shown to significantly improve the yield and purity of the resulting peptide aldehydes compared to other techniques. nih.gov This strategy was successfully employed to create a library of peptide aldehydes to target the SARS-CoV main protease (Mpro), leading to the discovery of potent inhibitors. nih.govnih.gov

FeatureDescriptionReferences
Core Strategy Immobilization of amino aldehydes on a solid support via an N-Boc-protected oxazolidine linker. nih.gov
Key Advantage Improved yield and purity of crude peptide aldehydes. nih.gov
Application Parallel synthesis of peptide aldehyde libraries for screening against biological targets. nih.govnih.gov
Example Target SARS-CoV Main Protease (Mpro). nih.govnih.gov

Chiral Pool Utility in Natural Product Total Synthesis

The inherent chirality of amino acids makes them valuable starting materials, or "chiral pools," for the asymmetric synthesis of complex natural products. L-tyrosine, and by extension its derivative this compound, is a particularly useful chiral building block due to its stereogenic center and functionalized aromatic ring. researchgate.net

Asymmetric Synthesis of Tyrosine-Derived Alkaloids

Tyrosine serves as a biosynthetic precursor to a wide array of alkaloids, a class of naturally occurring compounds with diverse and potent biological activities. researchgate.net In the laboratory, chemists can mimic these biosynthetic pathways, using tyrosine derivatives as chiral starting materials to control the stereochemistry of the final product.

For example, L-tyrosine has been employed as the starting chiral building block in the asymmetric total synthesis of complex alkaloids like saframycin A. researchgate.net Similarly, commercially available Boc-Tyr(Bzl)-OH has been used as a starting point for the synthesis of naamidine A, a marine alkaloid. researchgate.net The synthesis of benzylisoquinoline alkaloids (BIAs), a large and medicinally important class of compounds, often relies on the Pictet-Spengler reaction between a phenethylamine (B48288) derivative and an aldehyde. nih.gov Enzymatic cascades have been developed that utilize tyrosinase to convert tyrosine derivatives into the corresponding aldehydes, which then undergo reaction with a tyramine-derived amine to form the BIA core. nih.gov While this example uses an enzymatic approach to generate the aldehyde in situ, it highlights the central role of tyrosine-derived aldehydes as key intermediates in the synthesis of this important class of natural products. The use of a pre-formed, protected chiral aldehyde like this compound offers a synthetic chemical approach to access similar key intermediates, providing a versatile tool for the construction of tyrosine-derived alkaloids. nih.gov

Intermediacy in Complex Polyketide and Non-Ribosomal Peptide Biosynthesis Analogs

The structural motif of this compound is found within a variety of natural products, particularly those derived from polyketide and non-ribosomal peptide synthetase (NRPS) pathways. These pathways are responsible for the biosynthesis of a vast array of structurally diverse and biologically active compounds in microorganisms. nih.gov The aldehyde functionality provides a key handle for synthetic chemists to construct analogs of these natural products, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

One notable application is in the synthesis of depsipeptides, which are peptides containing at least one ester bond in addition to amide bonds. For instance, the synthesis of geodiamolide A, a cytotoxic depsipeptide isolated from marine sponges, utilizes a tyrosine derivative as a key component. clockss.org The synthesis involves the coupling of a complex polyketide fragment with a tripeptide unit, where a protected tyrosine residue, similar in structure to this compound, is incorporated. clockss.org The ability to synthesize such complex molecules allows for the investigation of their biological activities and potential as anticancer agents.

The generation of analogs of non-ribosomal peptides (NRPs) is another area where this compound proves valuable. NRPs are a class of peptide secondary metabolites, often with cyclic or branched structures, that exhibit a wide range of biological activities, including antibiotic, immunosuppressive, and antitumor effects. nih.gov The aldehyde group of this compound can participate in various chemical transformations to mimic or modify the structures of these natural products. This allows for the creation of libraries of NRP analogs with altered properties, such as increased stability or enhanced biological activity.

Application AreaKey Feature of this compoundExample of Synthesized Analog
Polyketide AnalogsVersatile building block for complex structuresGeodiamolide A clockss.org
Non-Ribosomal Peptide AnalogsAldehyde for structural modificationModified depsipeptides clockss.org

Development of Bioactive Molecules and Probes

The unique chemical features of this compound make it an excellent starting material for the design and synthesis of various bioactive molecules and chemical probes.

The aldehyde functional group is a well-known warhead for the inhibition of certain classes of enzymes, particularly proteases. Aldehydes can form reversible covalent adducts with active site nucleophiles, such as the catalytic serine or cysteine residues in proteases, leading to enzyme inhibition. This principle has been exploited in the design of inhibitors for various proteases.

Renin, an aspartyl protease that plays a crucial role in the regulation of blood pressure, has been a key target for the development of antihypertensive drugs. google.com Peptide aldehydes have been investigated as renin inhibitors. The tyrosine moiety is often found in the recognition sequences of renin substrates, making this compound a relevant starting point for designing potent and selective renin inhibitors. While specific examples detailing the direct use of this compound in renin inhibitors are not prevalent in the provided search results, the general strategy of incorporating peptide aldehydes into inhibitor design is well-established. google.comnih.gov

Activity-based probes (ABPs) are powerful tools for studying enzyme function and activity directly in complex biological systems. These probes typically consist of a reactive group (warhead) that covalently modifies the active site of a target enzyme, a recognition element that directs the probe to the desired enzyme class, and a reporter tag (e.g., a fluorophore or biotin) for detection and analysis.

The aldehyde group of this compound can serve as an electrophilic warhead in the design of ABPs for proteases. nih.gov For instance, in the development of probes for neutrophil serine proteases (NSPs), a key feature is the recognition sequence that directs the probe to its target. nih.gov Cathepsin G, one of the NSPs, prefers aromatic residues like tyrosine at the P1 position of its substrate. nih.gov Therefore, a probe incorporating a tyrosine-like structure, derivable from this compound, could be synthesized to target this enzyme. The aldehyde would react with the active site serine of cathepsin G, allowing for the specific labeling and visualization of its activity.

The tyrosine scaffold, as present in this compound, is a common motif in many biologically active molecules and serves as a valuable starting point for the design of targeted therapeutic agents. clockss.org The ability to modify the aldehyde, the protected amine, and the protected phenol (B47542) allows for the creation of diverse molecular architectures with specific therapeutic functions.

For example, in the synthesis of geodiamolide A, the tyrosine-containing fragment is a crucial part of the macrocyclic structure responsible for its cytotoxic activity. clockss.org By systematically modifying this part of the molecule, it is possible to develop new compounds with improved therapeutic indices. The aldehyde functionality can be converted into other functional groups, such as amines, alcohols, or carboxylic acids, to explore a wider chemical space and optimize biological activity.

ApplicationRole of this compoundTarget Enzyme/System
Enzyme Inhibitor DesignSource of peptide aldehyde warheadProteases, Renin google.comnih.gov
Activity-Based ProbesProvides electrophilic aldehyde warheadNeutrophil Serine Proteases (e.g., Cathepsin G) nih.gov
Targeted Therapeutic AgentsVersatile scaffold for derivatizationCancer cells (e.g., Geodiamolide A) clockss.org

Combinatorial Chemistry and Library Generation

The principles of combinatorial chemistry aim to rapidly synthesize large numbers of diverse compounds, which can then be screened for biological activity. This compound is a valuable building block in this field due to its protected functional groups and the reactivity of the aldehyde. researchgate.net

Solid-phase synthesis is a cornerstone of combinatorial chemistry, allowing for the efficient construction of peptide and small molecule libraries. dtu.dkgoogle.com this compound can be incorporated into solid-phase synthesis workflows to generate libraries of compounds with diverse structures. dtu.dkchimia.ch

The Boc-protecting group is compatible with standard solid-phase peptide synthesis (SPPS) protocols. peptide.comsigmaaldrich.com The aldehyde functionality can be used as a point of diversification. For example, it can undergo reactions such as reductive amination, Wittig reactions, or multicomponent reactions like the Ugi reaction to introduce a wide range of substituents. uni-halle.de This allows for the creation of large libraries of compounds based on the tyrosine scaffold, which can then be screened for various biological activities. The use of photolabile linkers on the solid support can facilitate the clean release of the synthesized compounds for biological assays. dtu.dk

The development of novel building blocks for combinatorial synthesis is an active area of research. researchgate.net Protected amino aldehydes, such as this compound, are valuable in this context as they allow for the introduction of an aldehyde functionality at specific positions in a molecule, which can then be further elaborated to create chemical diversity.

Generování sloučenin pro vysokokapacitní screening

V oblasti objevování léčiv a molekulární biologie je vysokokapacitní screening (HTS) základní strategií pro identifikaci nových bioaktivních molekul z velkých a rozmanitých knihoven sloučenin. Všestrannost Boc-Tyr(Bzl)-aldehydu z něj činí cenný stavební blok pro rychlou tvorbu takových knihoven prostřednictvím kombinatorické chemie. Jeho ortogonální chránící skupiny a reaktivní aldehydová funkční skupina umožňují jeho začlenění do různých syntetických drah za účelem vytvoření velkého množství strukturně odlišných molekul.

Klíčová role Boc-Tyr(Bzl)-aldehydu při generování knihoven sloučenin spočívá v jeho schopnosti účastnit se vícesložkových reakcí (MCR) a syntézy na pevné fázi. Tyto techniky jsou základními kameny kombinatorické chemie, protože umožňují syntézu velkého počtu sloučenin v jediném procesu, čímž se výrazně urychluje proces objevování léčiv.

Využití ve vícesložkových reakcích

N-Boc-chráněné α-aminoaldehydy, jako je Boc-Tyr(Bzl)-aldehyd, jsou účinnými substráty v MCR, jako je Passeriniho reakce. rsc.orgdeepdyve.com Při Passeriniho reakci reaguje Boc-Tyr(Bzl)-aldehyd s isokyanidem a karboxylovou kyselinou v jediné nádobě za vzniku komplexních struktur podobných peptidům, které obsahují α-hydroxy-β-aminokyselinovou jednotku. rsc.orgdeepdyve.com Rozmanitost výsledné knihovny sloučenin lze snadno rozšířit použitím různých isokyanidů a karboxylových kyselin. Následné odstranění chránící skupiny Boc a další modifikace mohou dále diverzifikovat generované molekuly, což vede k vytvoření rozsáhlých knihoven pro HTS.

Aplikace v syntéze na pevné fázi

Syntéza na pevné fázi je další účinnou strategií pro vytváření knihoven peptidových aldehydů. V této metodě je chráněný aminoaldehyd, jako je analog Boc-Tyr(Bzl)-aldehydu, imobilizován na pevné podložce. nih.govacs.org To umožňuje snadné přidávání dalších aminokyselin nebo jiných stavebních bloků do rostoucího peptidového řetězce pomocí standardních protokolů pro syntézu peptidů. nih.gov Aldehydová funkční skupina zůstává chráněna po celou dobu syntézy a je deprotekována v konečném kroku. Tato strategie byla úspěšně použita k syntéze knihoven C-koncových argininových a tyrosinových peptidových aldehydů. nih.govacs.org Přestože tyto příklady mohou používat jiné chránící skupiny, jako je Fmoc, princip je přímo přenositelný na Boc-Tyr(Bzl)-aldehyd.

Níže uvedená tabulka shrnuje klíčová zjištění z výzkumu demonstrujícího potenciál N-Boc-aminoaldehydů při generování knihoven sloučenin.

Typ reakce/syntézyStavební blokyTyp generované knihovnyReference
Passeriniho vícesložková reakceN-Boc-α-aminoaldehydy, isokyanidy, karboxylové kyselinyKnihovny sloučenin podobných peptidům s α-hydroxy-β-aminokyselinovými jednotkami rsc.orgdeepdyve.com
Syntéza na pevné fáziChráněný argininový aldehyd, chráněné aminokyselinyKnihovna 400 peptidových aldehydů nih.gov
Syntéza na pevné fáziDde-Tyrosinol, chráněné aminokyselinyC-koncové tyrosinové peptidové aldehydy acs.org
Syntéza na pevné fáziChráněné aminoaldehydy, aminokyselinyKnihovny konformačně omezených peptidových terciárních amidů acs.org

Tato zjištění zdůrazňují, že Boc-Tyr(Bzl)-aldehyd je cenným nástrojem v arzenálu medicinální chemie pro konstrukci rozmanitých molekulárních entit. Jeho schopnost podílet se na robustních a všestranných chemických transformacích jej činí ideálním kandidátem pro generování rozsáhlých knihoven sloučenin nezbytných pro úspěšné vysokokapacitní screeningové kampaně zaměřené na identifikaci nových terapeutických agens.

Tabulka názvů sloučenin

Název sloučeniny
Boc-Tyr(Bzl)-aldehyd
Isokyanid
Karboxylová kyselina
Fmoc-chráněný argininový aldehyd
Dde-Tyrosinol

Analytical and Mechanistic Investigations of Boc Tyr Bzl Aldehyde Transformations

Advanced Spectroscopic Characterization of Reaction Products and Intermediates

The characterization of transient intermediates and final products in the reactions of Boc-Tyr(Bzl)-aldehyde is foundational to understanding its chemical behavior. Spectroscopic methods provide detailed structural information, confirming molecular identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For transformations involving this compound, both ¹H and ¹³C NMR are used to track the disappearance of the aldehyde proton and the appearance of new signals corresponding to the reaction product.

In a typical ¹H NMR spectrum of the starting material, this compound, key signals include the aldehydic proton (CHO) at approximately 9.5-9.7 ppm, the aromatic protons of the tyrosine and benzyl (B1604629) protecting groups between 6.8 and 7.5 ppm, the benzylic CH₂ protons around 5.0 ppm, the α-proton of the amino acid backbone, and the characteristic singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) group at around 1.4 ppm.

Upon reaction, for instance, in a reductive amination, the aldehyde signal would disappear, and new signals corresponding to the newly formed amine product would emerge. The analysis of coupling constants and chemical shifts in the resulting spectra allows for the detailed structural assignment of the product.

Table 1: Representative ¹H NMR Chemical Shifts for a Hypothetical Transformation of this compound This table presents hypothetical data for illustrative purposes.

Functional GroupStarting Aldehyde (ppm)Product (e.g., Amine) (ppm)
Aldehyde Proton (-CHO)~9.6 (s)Absent
Boc Group (-C(CH₃)₃)~1.4 (s)~1.4 (s)
Benzyl Protons (-CH₂Ph)~5.1 (s)~5.1 (s)
Aromatic Protons~6.9-7.4 (m)~6.9-7.4 (m)
α-Proton (-CH-NHBoc)~4.3 (m)~3.8 (m)
Product Methylene (-CH₂-N)Absent~2.9 (t)

¹³C NMR provides complementary information, confirming the conversion by the disappearance of the aldehyde carbonyl carbon signal (around 200 ppm) and the appearance of new signals in the aliphatic region for the product.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is critical for determining the molecular weight of reactants, intermediates, and products, thereby confirming the success of a chemical transformation. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar, thermally labile molecules like protected amino acids and peptides without significant fragmentation. nih.gov

When coupled with liquid chromatography (LC-MS), this technique becomes a powerful tool for analyzing complex reaction mixtures. nih.gov It allows for the separation of components before they enter the mass spectrometer, providing the molecular weight of the starting material, the main product, and any impurities or by-products. nih.gov For this compound (Molecular Weight: 355.43 g/mol ), a successful reaction would show a new peak in the mass spectrum corresponding to the molecular ion of the expected product. biosynth.com For example, in a reaction with a small amine followed by reduction, the mass would increase accordingly.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of a reaction over time. sigmaaldrich.com By taking aliquots from the reaction mixture at various time points, the consumption of the starting material and the formation of the product can be quantified by measuring the respective peak areas in the chromatogram. nih.gov

Typically, reverse-phase HPLC is used, where the nonpolar stationary phase separates compounds based on their hydrophobicity. The Boc- and Bzl-protected aldehyde is relatively nonpolar and will have a characteristic retention time. As a reaction proceeds, a new peak corresponding to the potentially more polar or less polar product will appear and grow. This allows for the optimization of reaction conditions such as temperature, time, and stoichiometry. Purity levels of related building blocks are often determined to be ≥98% by HPLC. sigmaaldrich.comsigmaaldrich.com

Mechanistic Elucidation of Reaction Pathways

Unraveling the mechanism of a reaction provides insight into how it occurs, enabling chemists to control and improve it. This involves studying the reaction's speed, energy changes, and the three-dimensional arrangement of atoms in the products.

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides information about the rate of a reaction and its dependence on factors like concentration and temperature. For transformations of this compound, such as imine formation with a primary amine, the reaction is known to be reversible and often requires acid catalysis. libretexts.org The rate is typically greatest at a mildly acidic pH (around 5), as sufficient acid is needed to protonate the intermediate carbinolamine to facilitate the elimination of water, but not so much acid that it renders the nucleophilic amine non-reactive by protonating it. libretexts.org

Kinetic studies can be performed by monitoring the concentration of the reactant or product over time using techniques like HPLC or NMR. The data can then be used to determine the rate law and the reaction order. For instance, studies on the related Boc-deprotection reaction have shown that the kinetics can have a second-order dependence on the acid concentration. researchgate.net Thermodynamic investigations, often using computational methods, can complement these findings by modeling the energy landscape of the reaction, identifying the most stable intermediates and the energy barriers of transition states.

Stereochemical Outcomes and Diastereoselectivity Studies

Since this compound is a chiral molecule derived from the L-amino acid tyrosine, controlling the stereochemistry in its reactions is of paramount importance. When the aldehyde reacts with another chiral molecule or when a new stereocenter is formed, the potential for different diastereomers arises.

Diastereoselectivity studies investigate the preferential formation of one diastereomer over another. For example, in the reaction of an aldehyde with a chiral nucleophile, such as the addition of L-valinol, the inherent chirality of both reactants can influence the transition state, leading to a preferred stereochemical outcome. acs.org The ratio of the resulting diastereomers (diastereomeric ratio, d.r.) can be determined using analytical techniques like chiral HPLC or high-field NMR, where distinct signals for each diastereomer may be resolved. Understanding and controlling these stereochemical outcomes is crucial for the synthesis of enantiomerically pure final products, which is a common requirement in pharmaceutical chemistry.

Protecting Group Stability and Potential Side Reactions (e.g., Benzyl Migration, Racemization)

The chemical behavior of this compound in synthetic transformations is largely governed by the stability of its two critical protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amine and the benzyl (Bzl) group on the phenolic hydroxyl of the tyrosine side-chain. The strategic use of this compound relies on the selective removal of these groups under distinct chemical conditions.

The Boc group is a well-established acid-labile protecting group. seplite.com It is generally stable to basic conditions and most nucleophiles, allowing for a wide range of reactions to be performed on other parts of a molecule without premature deprotection. organic-chemistry.org Cleavage of the Boc group is typically achieved using moderately strong acids, such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (CH2Cl2) solvent. seplite.comrsc.org The mechanism involves protonation of the carbonyl oxygen followed by the departure of the stable tert-butyl cation, releasing the free amine.

The benzyl ether linkage protecting the tyrosine side-chain is significantly more robust. It is stable to the acidic conditions used for Boc removal, which is a cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS). seplite.com However, its stability is not absolute. A known and significant side reaction, particularly during repeated acid treatment for Boc deprotection in the synthesis of long peptides, is benzyl migration . Under these acidic conditions, a fraction of the benzyl groups can migrate from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine residue. peptide.com This results in the formation of an undesired C-benzylated tyrosine derivative, which can be difficult to separate from the target product.

Racemization at the α-carbon is another potential side reaction for amino acid aldehydes. The aldehyde proton is susceptible to enolization under either acidic or basic conditions, which would lead to a loss of stereochemical integrity. While the Boc group can help mitigate this risk, the specific reaction conditions must be carefully controlled to maintain the L-configuration of the chiral center.

The stability of the protecting groups in this compound under various conditions is summarized in the table below.

Protecting Group Reagent/Condition Stability Potential Side Reactions
Boc (tert-butyloxycarbonyl) Strong Acids (e.g., HF, TFMSA)LabileCleavage
Moderate Acids (e.g., TFA)LabileCleavage
Basic Conditions (e.g., NaOH, Et3N)StableGenerally none
NucleophilesStableGenerally none
Catalytic HydrogenationStableGenerally none
Bzl (Benzyl) Moderate Acids (e.g., TFA)Mostly StableBenzyl Migration to Tyrosine Ring peptide.com
Strong Acids (e.g., HF)LabileCleavage
Basic ConditionsStableNone
Catalytic HydrogenationLabileCleavage

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the structure, reactivity, and properties of molecules like this compound at an atomic level. These in silico methods complement experimental studies by offering insights into transient phenomena and complex molecular behaviors that are difficult to observe directly.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms, including those involving this compound. By applying DFT, researchers can map out the potential energy surface of a given reaction, identifying the lowest energy pathways from reactants to products.

A key application of DFT is the localization and characterization of transition states—the high-energy structures that exist at the peak of the reaction energy barrier. researchgate.net The process involves:

Geometry Optimization: Calculating the minimum energy structures of reactants, products, and intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Analysis: Verifying the nature of the stationary points. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. researchgate.net

For transformations of this compound, DFT can be used to analyze the mechanisms of desired reactions (e.g., reductive amination) and undesired side reactions (e.g., racemization via enol formation), providing quantitative data on activation energies and reaction thermodynamics.

DFT Analysis Output Description
Optimized Geometries 3D coordinates of reactants, products, and transition states at their lowest energy.
Electronic Energies (E) The total electronic energy of a given structure.
Enthalpies (H) & Gibbs Free Energies (G) Thermochemical data used to determine reaction feasibility and spontaneity.
Vibrational Frequencies Used to characterize stationary points and calculate zero-point vibrational energies.
Imaginary Frequency The unique identifier of a transition state structure.
Intrinsic Reaction Coordinate (IRC) Path The minimum energy reaction pathway connecting reactants to products via the transition state.

Molecular Dynamics Simulations for Conformational Studies

This compound is a flexible molecule with multiple rotatable bonds. Its three-dimensional shape, or conformation, can significantly influence its reactivity and interactions with other molecules, such as enzymes or reagents. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are solved numerically to simulate the molecule's dynamic behavior. This generates a trajectory that reveals the various conformations the molecule adopts at a given temperature.

For this compound, MD simulations can:

Identify the most stable and frequently occurring conformations in different solvents.

Explore the conformational changes that occur upon binding to a catalytic site.

Understand how flexibility influences the accessibility of the aldehyde group for reaction.

Provide insights into non-covalent interactions that stabilize certain structures.

The data from MD simulations can be analyzed to generate conformational population distributions and to calculate properties like the root-mean-square deviation (RMSD) to quantify structural fluctuations.

Structure-Activity Relationship (SAR) Computational Modeling

While this compound is primarily a synthetic intermediate, its derivatives are often investigated for biological activity. medchemexpress.com Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological effect. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to build mathematical models that predict the activity of new, untested compounds.

A typical computational SAR study on derivatives of this compound would involve:

Data Set Assembly: Compiling a series of related molecules with experimentally measured biological activities (e.g., enzyme inhibition constants).

Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that quantify its physicochemical properties (e.g., size, shape, lipophilicity, electronic properties).

Model Generation: Using statistical techniques like multiple linear regression or machine learning algorithms to create an equation that links the descriptors to the observed activity.

Model Validation: Testing the model's predictive power using an external set of compounds not used in its creation.

Future Prospects and Emerging Research Directions

Catalyst Development for Enhanced Selectivity and Efficiency

The aldehyde functionality in Boc-Tyr(Bzl)-aldehyde is a prime site for stereoselective transformations. Future research will undoubtedly focus on the development of novel catalysts to control the stereochemical outcome of reactions at this center.

Key Research Thrusts:

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Future efforts will likely target the design of chiral amines, thioureas, and phosphoric acids that can activate the aldehyde towards nucleophilic attack with high enantioselectivity. Such catalysts could be employed in reactions like asymmetric aldol, Mannich, and Michael additions, affording access to a wide array of chiral products.

Metal Catalysis: Transition metal catalysts offer a complementary approach to achieving high selectivity. The development of chiral Lewis acid catalysts, for instance, could enhance the enantioselectivity of cyanohydrin formation or ene reactions involving this compound. Furthermore, catalysts for redox-neutral transformations could open new avenues for its use.

Biocatalysis: Enzymes, with their inherent chirality and high specificity, represent a green and efficient tool for asymmetric synthesis. The screening and engineering of enzymes such as aldolases and oxidoreductases for their activity with this compound could provide environmentally benign routes to valuable chiral products.

A comparative look at potential catalytic systems is presented in the table below:

Catalyst TypePotential AdvantagesPotential Reactions
Organocatalysts Metal-free, often robust to air and moisture, tunable steric and electronic properties.Asymmetric Aldol, Mannich, Michael Additions, Hydrocyanation.
Metal Catalysts High turnover numbers, wide range of achievable transformations.Enantioselective Ene Reactions, Lewis Acid Catalyzed Additions.
Biocatalysts High enantioselectivity, mild reaction conditions, environmentally friendly.Asymmetric Reductions, Aldol Additions.

Exploration of Novel Reaction Manifolds and Synthetic Applications

Beyond its traditional use in peptide chemistry, this compound is poised for exploration in a variety of novel synthetic contexts. Its unique combination of functional groups allows for its participation in a diverse range of chemical transformations.

Future research is expected to explore:

Domino and Cascade Reactions: The aldehyde can act as a trigger for sequential reactions, leading to the rapid construction of complex molecular scaffolds. For instance, an initial reaction at the aldehyde could be followed by an intramolecular cyclization involving the protected amine or the aromatic ring.

Synthesis of Heterocyclic Scaffolds: The aldehyde is a key precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. Pictet-Spengler type reactions, for example, could lead to the formation of tetrahydroisoquinoline cores, which are prevalent in natural products and pharmaceuticals.

Photoredox Catalysis: The application of visible-light-mediated photoredox catalysis could unlock new reaction pathways for this compound, such as its use in radical-mediated C-C bond formation or deoxygenative functionalization.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and reproducibility. The integration of this compound into flow chemistry setups is a promising area for future development.

Key Advantages of Flow Synthesis:

Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with handling reactive intermediates and exothermic reactions.

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. whiterose.ac.uk

Automation and High-Throughput Screening: Flow chemistry is readily amenable to automation, enabling the rapid optimization of reaction conditions and the synthesis of compound libraries for drug discovery. whiterose.ac.uk

Future work will likely involve the development of robust flow protocols for reactions involving this compound, including its in-line generation and subsequent functionalization. This could be particularly beneficial for multistep sequences, where intermediates are directly channeled into the next reaction without the need for purification. whiterose.ac.uk

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.govmdpi.com The aldehyde functionality of this compound makes it an ideal component for a variety of MCRs.

Potential MCR Applications:

MCR NameReactantsPotential Product Scaffold
Ugi Reaction Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide
Passerini Reaction Carboxylic Acid, Isocyanideα-Acyloxy Amide
Biginelli Reaction β-Ketoester, Urea/ThioureaDihydropyrimidinone
Strecker Reaction Amine, Cyanide Sourceα-Amino Nitrile

The incorporation of the chiral and multifunctional this compound into these MCRs would provide rapid access to diverse libraries of complex molecules with potential biological activity. nih.govresearchgate.net The diastereoselectivity of these reactions, influenced by the existing stereocenter in the aldehyde, will be a key area of investigation. nih.gov

Development of New Protecting Group Strategies for Aldehyde Functionality

While the Boc and benzyl (B1604629) groups provide robust protection for the amine and phenol (B47542) functionalities respectively, the aldehyde group itself often requires temporary protection during multi-step syntheses to avoid unwanted side reactions. nih.govspringernature.combiosynth.comiris-biotech.de The development of novel and orthogonal protecting groups for the aldehyde is crucial for expanding the synthetic utility of this compound.

Considerations for Aldehyde Protection:

Orthogonality: The protecting group must be stable to the conditions used for the removal of the Boc group (acidic conditions) and potentially the benzyl group (hydrogenolysis), yet be removable under specific, mild conditions. organic-chemistry.org

Stability: The protecting group must be robust enough to withstand a variety of reaction conditions.

Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yield and with minimal side products.

Future research in this area may focus on the use of acetals, thioacetals, or other functionalities that can be cleaved under conditions orthogonal to the existing protecting groups. The development of photolabile or enzyme-cleavable protecting groups could also offer new levels of control in complex synthetic sequences.

Q & A

Q. What protocols ensure ethical and accurate reporting of this compound research?

  • Methodological Answer :
  • Data Transparency : Publish raw spectral data and synthetic procedures in repositories (e.g., Zenodo).
  • Citation Practices : Attribute prior methods and disclose modifications.
  • Safety Documentation : Report handling precautions (e.g., aldehyde toxicity, flammability) .

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